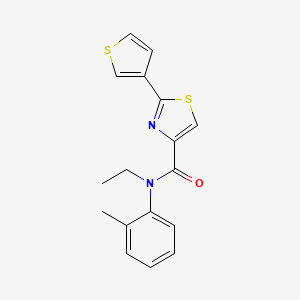
N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide, also known as EMT, is a small molecule inhibitor that has gained attention in recent years for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide involves the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that is involved in the regulation of cellular redox balance. By inhibiting TrxR, this compound disrupts the redox balance of cancer cells, leading to oxidative stress and cell death. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to protect against oxidative stress-induced damage in various tissues, including the liver and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide in lab experiments is its specificity for TrxR. This allows researchers to study the effects of TrxR inhibition on cancer cells and other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of this compound dosing and administration for in vivo studies. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in cancer treatment.
Méthodes De Synthèse
The synthesis method of N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide involves the reaction of 2-aminothiophenol with ethyl 2-bromo-2-methylbenzoate to form 2-ethylthio-3-(2-methylphenyl)quinazolin-4(3H)-one. The resulting compound is then reacted with thiosemicarbazide to form this compound. The synthesis method of this compound has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to supply nutrients and oxygen.
Propriétés
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-19(15-7-5-4-6-12(15)2)17(20)14-11-22-16(18-14)13-8-9-21-10-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDYOSPDRYRDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CSC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

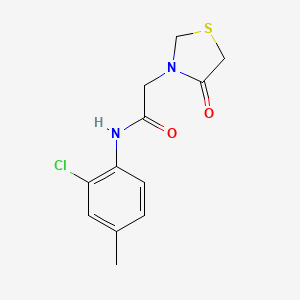
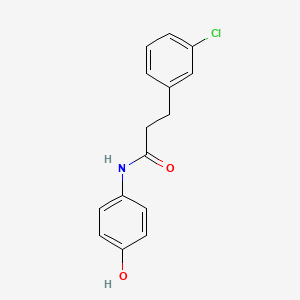
![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)

![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![(4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645730.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)
![(5E)-5-[[1-(4-chlorophenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7645739.png)
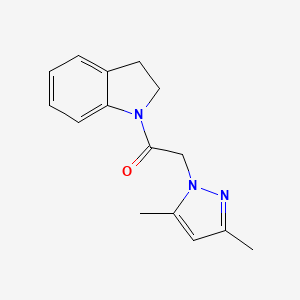
![2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol](/img/structure/B7645745.png)

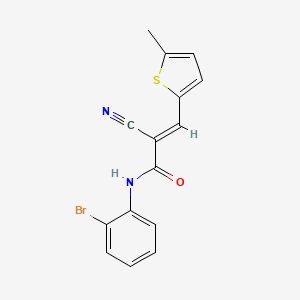
![(3R)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-3-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7645770.png)
